

The Ubiquitous Thiolation: A Technical Guide to 2-Thiouridine Derivatives in tRNA

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Compound of Interest

Compound Name: 2',3',5'-Tri-O-acetyl-2-thiouridine

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Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and efficiency. Among the more than 100 known modifications, the introduction of a sulfur atom at the C2 position of uridine, forming 2-thiouridine (s²U) and its derivatives, plays a pivotal role in codon recognition and tRNA stability. These modifications are found across all domains of life, highlighting their fundamental importance in cellular function. This technical guide provides an in-depth exploration of the natural occurrence of 2-thiouridine derivatives in tRNA, their intricate biosynthetic pathways, and their significant biological roles. We present a summary of quantitative data, detailed experimental protocols for their analysis, and visual representations of the key enzymatic pathways to serve as a comprehensive resource for researchers in molecular biology, drug development, and related fields.

Natural Occurrence and Function of 2-Thiouridine Derivatives

The 2-thiouridine modification is predominantly found at two key positions within the tRNA molecule: the wobble position (34) of the anticodon loop and position 54 in the TΨC loop. The specific derivative and its location are crucial for its function.^{[1][2]}

At the Wobble Position (34): The presence of a 2-thiouridine derivative at the wobble position is essential for accurate and efficient translation.[1][2] It restricts the conformational flexibility of the anticodon, ensuring proper codon-anticodon pairing and preventing misreading of the genetic code.[3] Several key derivatives have been identified at this position in different organisms:

- 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U): Found in bacterial tRNAs for glutamine, lysine, and glutamic acid.[1]
- 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U): The corresponding modification in the cytosol of eukaryotes.[1]
- 5-taurinomethyl-2-thiouridine (tm⁵s²U): A critical modification in mammalian mitochondrial tRNAs.[1] Deficiencies in this modification are linked to mitochondrial diseases such as MERRF (Myoclonic Epilepsy with Ragged-Red Fibers).[1]

At Position 54: In thermophilic organisms, such as *Thermus thermophilus*, 2-thioribothymidine (m⁵s²U or s²T) is found at position 54.[1][4] This modification is crucial for stabilizing the tertiary structure of tRNA, allowing these organisms to thrive at high temperatures.[4]

The functional importance of 2-thiouridine modifications extends to various cellular processes, including stress responses and virulence in bacteria.[5] Their essentiality in many organisms makes the biosynthetic pathways attractive targets for the development of novel antimicrobial agents.

Quantitative Data on 2-Thiouridine Derivatives

The quantification of 2-thiouridine modifications is essential for understanding their regulation and function. Various techniques, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and specialized gel electrophoresis, are employed for this purpose. The following tables summarize the known distribution of major 2-thiouridine derivatives.

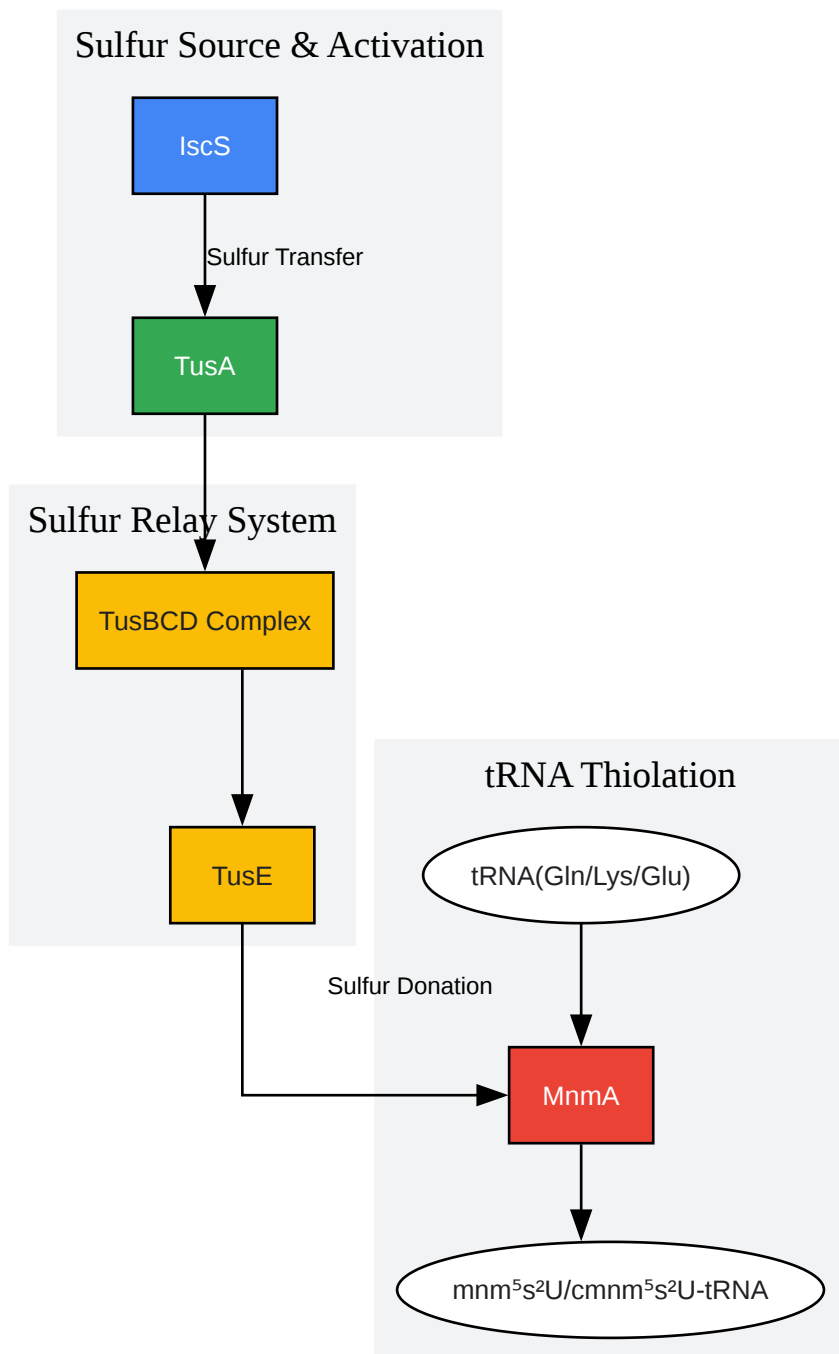
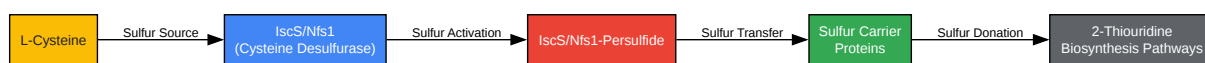
Derivative	Position in tRNA	Organism(s)	tRNA Species	Reference(s)
mm ⁵ s ² U	34 (Wobble)	Bacteria (e.g., E. coli)	tRNA ^{Gln} , tRNA ^{Lys} , tRNA ^{Glu}	[1]
cm ⁵ m ⁵ s ² U	34 (Wobble)	Bacteria (e.g., E. coli)	tRNA ^{Gln} , tRNA ^{Lys} , tRNA ^{Glu}	[1]
m ⁵ m ⁵ s ² U	34 (Wobble)	Eukaryotic Cytosol	tRNA ^{Gln} , tRNA ^{Lys} , tRNA ^{Glu}	[1]
tm ⁵ s ² U	34 (Wobble)	Mammalian Mitochondria	tRNA ^{Lys} , tRNA ^{Glu} , tRNA ^{Gln} , tRNA ^{Trp} , tRNA ^{Leu} (UUR)	[1][5]
m ⁵ s ² U (s ² T)	54	Thermophilic Bacteria (e.g., T. thermophilus)	Most tRNAs	[1][4]

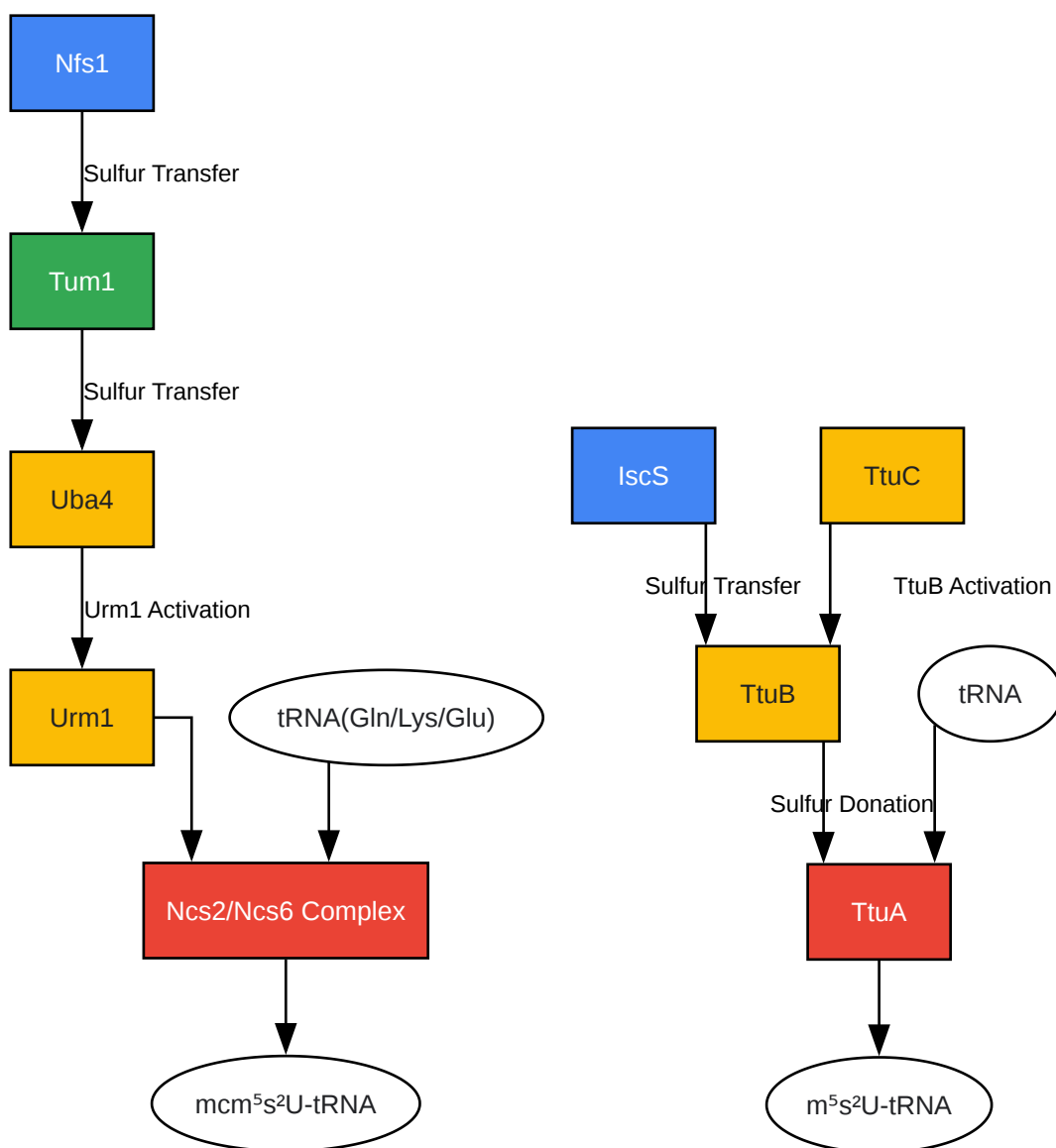
Biosynthesis of 2-Thiouridine Derivatives

The biosynthesis of 2-thiouridine is a complex enzymatic process that involves the mobilization of sulfur from cysteine and its transfer to the target uridine residue in tRNA. Several distinct pathways have been elucidated in different domains of life.

Sulfur Mobilization: The Initial Step

In most organisms, the journey of the sulfur atom begins with the amino acid L-cysteine. Cysteine desulfurases, such as IscS in E. coli and Nfs1 in eukaryotes, catalyze the removal of sulfur from cysteine, forming a persulfide intermediate on the enzyme.[1][6] This activated sulfur is then transferred through a series of sulfur carrier proteins.





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